molecular formula C5H4ClNO2S B8657524 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Cat. No.: B8657524
M. Wt: 177.61 g/mol
InChI Key: UZEXESAVNCYSNF-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroacetylacetone with thiourea in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions often include:

    Reagents: 4-chloroacetylacetone, thiourea, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Oxidizing Agent: Hydrogen peroxide or similar oxidants

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base.

Major Products

    Oxidation: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid

    Reduction: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-methanol

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the methyl group at the 3-position.

    3-Methyl-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the chlorine atom at the 4-position.

    2-Oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks both the chlorine and methyl groups.

Uniqueness

4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

4-chloro-3-methyl-2-oxo-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H4ClNO2S/c1-7-4(6)3(2-8)10-5(7)9/h2H,1H3

InChI Key

UZEXESAVNCYSNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=O)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., N,N-dimethylformamide (2 mL, 27 mmol) was added to a solution of 3-methyl-thiazolidine-2,4-dione (33a) (1.77 g, 13.5 mmol) in phosphorus oxychloride (3.77 mL, 40.5 mmol). The reaction mixture was stirred at 110° C. for 3 hours, cooled to room temperature and quenched with a mixture of ice and ethyl acetate. The organic layer was washed with water (30 mL), brine (30 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure to give the desired aldehyde (33b) as a yellow solid (1.9 g, 10.7 mmol, 79%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Yield
79%

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